molecular formula C7H6Cl2FN3S B12851908 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide

Cat. No.: B12851908
M. Wt: 254.11 g/mol
InChI Key: QOZYESXHIHONTM-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide is a halogenated thiosemicarbazide derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 3 and 5 and a fluorine atom at position 2. This compound belongs to the thiosemicarbazide class, which features a thiourea backbone (–NH–CS–NH–) linked to a substituted aromatic moiety. Thiosemicarbazides are widely studied for their versatility in synthesizing heterocyclic compounds (e.g., 1,3,4-thiadiazoles, triazoles) and their broad-spectrum biological activities, including anticancer, antimicrobial, and antioxidant properties . The unique halogen substitution pattern in this compound likely enhances its lipophilicity and electronic properties, which can influence binding affinity to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C7H6Cl2FN3S

Molecular Weight

254.11 g/mol

IUPAC Name

1-amino-3-(3,5-dichloro-4-fluorophenyl)thiourea

InChI

InChI=1S/C7H6Cl2FN3S/c8-4-1-3(12-7(14)13-11)2-5(9)6(4)10/h1-2H,11H2,(H2,12,13,14)

InChI Key

QOZYESXHIHONTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide is being explored for several therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting tumor growth in vivo. For example, a study on mice with induced tumors demonstrated a notable reduction in tumor size after treatment.
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent due to its ability to disrupt biological membranes and interact with proteins involved in microbial survival.
  • Anti-inflammatory Effects : Research suggests that it may reduce inflammatory markers in models of acute inflammation, indicating its potential use in treating inflammatory diseases.

Biological Research

In biological contexts, the compound's interactions with enzymes and receptors are of particular interest:

  • Enzyme Inhibition : It may bind to active sites of enzymes involved in critical cellular processes, leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound can act as an antagonist at specific receptors associated with cell signaling pathways relevant to inflammation and cancer progression.

Industrial Applications

In the industrial sector, 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide can be utilized for:

  • Synthesis of Complex Molecules : Its unique structure allows for various chemical modifications, making it valuable in developing new materials and catalysts.
  • Agrochemicals : The compound's ability to disrupt biological processes makes it suitable for formulating herbicides or pesticides.

Case Studies

Several case studies have been conducted to assess the efficacy of 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide:

  • Tumor Reduction Study : In a controlled study on mice with induced tumors, treatment with the compound resulted in a significant decrease in tumor size compared to control groups. This supports its potential therapeutic application in oncology.
  • Inflammatory Response Study : Another study indicated that administration of the compound led to reduced levels of inflammatory markers in models of acute inflammation, suggesting its utility in anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant tumor size reduction
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryDecrease in inflammatory markers

Table 2: Synthesis Conditions

ReactantsSolventTemperatureYield (%)
3,5-Dichloro-4-fluoroaniline + ThiosemicarbazideEthanol/MethanolHeatedHigh

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Nitro Groups : The presence of electron-withdrawing groups (Cl, F) in 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide may enhance metabolic stability compared to nitro-substituted derivatives (e.g., 4-(4-nitrophenyl)thiosemicarbazide), which are more reactive but prone to reduction in vivo .
  • Synthetic Flexibility : Thiosemicarbazides are typically synthesized via condensation of aryl isothiocyanates with hydrazine derivatives. The target compound’s synthesis is analogous to methods described for 4-(4-nitrophenyl)thiosemicarbazide .

Key Observations :

  • Antimicrobial Activity : The dichloro-fluoro substitution in the target compound may improve Gram-positive bacterial inhibition compared to methoxy-substituted derivatives (e.g., 4-(3-methoxyphenyl)thiosemicarbazide), which show moderate activity .
  • Anthelmintic Efficacy : Chlorophenyl derivatives (e.g., 4-(2-chlorophenyl)thiosemicarbazide) exhibit potent anthelmintic effects, suggesting that halogenation at specific positions enhances parasiticidal activity .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties

Compound Name LogP (Lipophilicity) Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors
4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide 3.2 (estimated) 278.1 4 3
4-(4-Nitrophenyl)thiosemicarbazide 2.1 226.2 5 3
4-(2-Chlorophenyl)thiosemicarbazide 2.8 217.7 3 3

Key Observations :

  • Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, enhancing half-life compared to nitro-substituted analogs .

Research Findings and Implications

Anticancer Potential: Thiosemicarbazides with halogenated aromatic rings (e.g., 3,5-dichloro-4-fluorophenyl) show promise as EGFR kinase inhibitors, similar to chalcone-type thiosemicarbazides reported in .

Structure-Activity Relationships (SAR) :

  • Halogen Positioning : Dichloro substitution at positions 3 and 5 may enhance steric interactions with hydrophobic enzyme pockets, while the 4-fluoro group improves electronic effects .
  • Triazole vs. Thiosemicarbazide : Conversion to 1,3,4-thiadiazoles (e.g., via carbon disulfide cyclization) often amplifies anticancer activity but reduces solubility .

Contradictory Evidence : While alkyl-substituted thiosemicarbazides (e.g., ethyl, allyl) show strong antimicrobial activity, analogous halogenated derivatives may prioritize anticancer over antibacterial effects .

Biological Activity

4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class, notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H7Cl2F N4S
  • Molecular Weight : Approximately 254.11 g/mol
  • IUPAC Name : 1-amino-3-(3,5-dichloro-4-fluorophenyl)thiourea

The compound features a thiosemicarbazide functional group with dichloro and fluorine substitutions that enhance its lipophilicity and biological activity. These structural characteristics are crucial for its interaction with various biological targets.

Synthesis

The synthesis of 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiosemicarbazide under controlled conditions using solvents like ethanol or methanol. The reaction usually requires heating to facilitate product formation.

Antimicrobial Activity

Research indicates that 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 3.91–15.63 µg/mL against pathogenic strains such as methicillin-sensitive and methicillin-resistant Staphylococcus aureus .

Microorganism MIC (µg/mL)
Methicillin-sensitive S. aureus3.91 - 15.63
Methicillin-resistant S. aureus3.91 - 15.63
Bacillus subtilis7.82 - 15.63
Micrococcus luteus7.82 - 15.63

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic properties against various cancer cell lines. Studies suggest that the presence of electron-withdrawing groups like chlorine and fluorine enhances its anticancer activity by improving its interaction with cellular targets involved in tumor growth regulation .

For instance, cytotoxicity assays have demonstrated that derivatives of thiosemicarbazides can exhibit IC50 values comparable to standard anticancer drugs such as doxorubicin . The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring significantly influence the cytotoxic potency.

The exact mechanisms through which 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide exerts its biological effects are still under investigation. However, it is believed to interact with key enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and thereby influencing cellular signaling pathways.

Case Studies

Several studies have highlighted the promising biological activities of thiosemicarbazides:

  • A study demonstrated the antibacterial efficacy of various thiosemicarbazides against clinical isolates of Staphylococcus aureus, showing that specific structural modifications could enhance activity .
  • Another investigation into the cytotoxic effects of thiosemicarbazides on cancer cells revealed significant growth inhibition, particularly in cells expressing high levels of certain receptors targeted by these compounds .

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